molecular formula C10H14O B148922 (2e,4e,7z)-2,4,7-Decatrienal CAS No. 66642-86-2

(2e,4e,7z)-2,4,7-Decatrienal

Cat. No.: B148922
CAS No.: 66642-86-2
M. Wt: 150.22 g/mol
InChI Key: KEXCNWISTVJVBV-YPVUHSJLSA-N
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Description

(2e,4e,7z)-2,4,7-Decatrienal is an organic compound belonging to the class of fatty aldehydes It is characterized by a chain of ten carbon atoms with three conjugated double bonds and an aldehyde group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e,4e,7z)-2,4,7-Decatrienal typically involves the use of starting materials such as fatty acids or their derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2e,4e,7z)-2,4,7-Decatrienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Halogens such as bromine or chlorine can be used under mild conditions to achieve electrophilic addition.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

(2e,4e,7z)-2,4,7-Decatrienal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in biological signaling pathways and its potential as a biomarker.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of (2e,4e,7z)-2,4,7-Decatrienal involves its interaction with specific molecular targets and pathways. The compound can act as a signaling molecule, modulating various biological processes. For example, it may interact with receptors on cell membranes, triggering a cascade of intracellular events that lead to specific physiological responses. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound plays a role in modulating inflammatory responses and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • (2e,4e,7z)-2,4,7-Tridecatrienal
  • (2e,4e,7z)-2,4,7-Tridecatrienoic acid ethyl ester
  • (2e,4z,7z)-2,4,7-Tridecatrienal

Uniqueness

(2e,4e,7z)-2,4,7-Decatrienal is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, the position and geometry of the double bonds influence the compound’s reactivity in electrophilic addition reactions and its ability to participate in conjugation with other molecules.

Properties

IUPAC Name

(2E,4E,7Z)-deca-2,4,7-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCNWISTVJVBV-YPVUHSJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308658
Record name (2E,4E,7Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name 2-trans-4-trans-7-cis-Decatrienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66642-86-2
Record name (2E,4E,7Z)-2,4,7-Decatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66642-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Decatrienal, (2E,4E,7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E,7Z)-2,4,7-Decatrienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-DECATRIENAL, (2E,4E,7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T95T8UHI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-trans-4-trans-7-cis-Decatrienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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